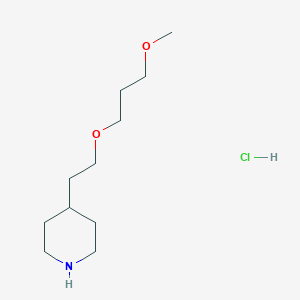

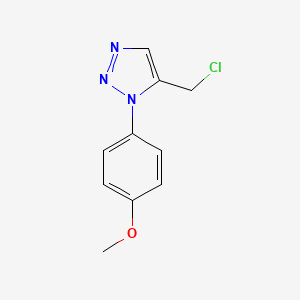

![molecular formula C12H17NO3 B1455717 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid CAS No. 1259962-12-3](/img/structure/B1455717.png)

2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid

Vue d'ensemble

Description

“2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid” is a chemical compound. It has a molecular weight of 219.24 . It is similar to phenylalanine, which has a chemical formula of C9H11NO2 .

Molecular Structure Analysis

The linear formula of “2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid” is C12H13NO3 . This indicates that the molecule is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

“2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Chemistry and Production of Branched Aldehydes

2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid is related to branched chain aldehydes, which are significant in food flavoring. These aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are formed from amino acids and contribute to the flavor of both fermented and non-fermented foods. Understanding the metabolic pathways for the formation and breakdown of these compounds is crucial for controlling flavor in food products (Smit, Engels, & Smit, 2009).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, which share a core structural similarity with 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid, have been extensively researched for their anticancer properties. These compounds have been investigated for their potential in medicinal chemistry as traditional and synthetic antitumor agents. The review highlights the need for further exploration of cinnamic acid derivatives to optimize their therapeutic potential in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Chlorogenic Acid's Biological Effects

Chlorogenic Acid (CGA) demonstrates a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA, a phenolic compound found in green coffee extracts and tea, exemplifies the broad utility of naturally occurring acids, similar to 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid, in developing therapeutic agents for managing various disorders like diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).

Bio-inspired Adhesive Materials

Research into bio-inspired adhesive materials, such as catechol-conjugated chitosan, demonstrates the potential of incorporating amino acids and their derivatives into biomedical applications. These materials, inspired by mussel adhesive proteins, highlight the role of amino acids in developing novel adhesives for medical use, pointing towards the diverse applications of compounds like 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid in biomaterial science (Ryu, Hong, & Lee, 2015).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass like 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid, serves as a versatile precursor in drug synthesis. Its ability to form various derivatives makes it a valuable compound in medicinal chemistry, offering cost-effective and cleaner alternatives for drug development processes. This review underscores the importance of exploring natural and modified acids for their potential in drug synthesis and pharmaceutical applications (Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-amino-3-(2-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-11-6-4-3-5-9(11)7-10(13)12(14)15/h3-6,8,10H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUCVJDBQYRKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

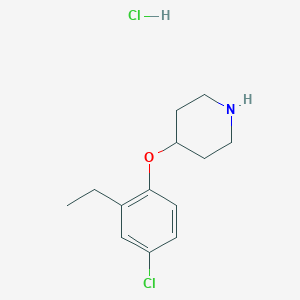

![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)

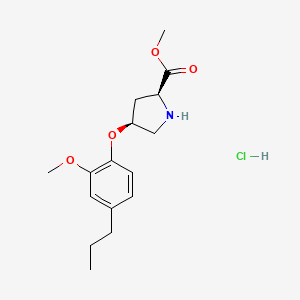

![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)

![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)

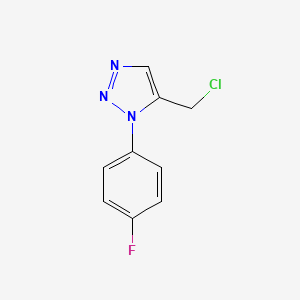

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)

![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)